Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

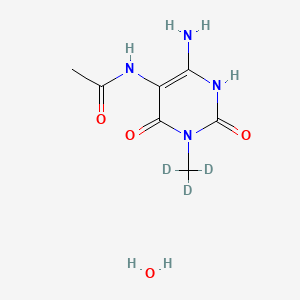

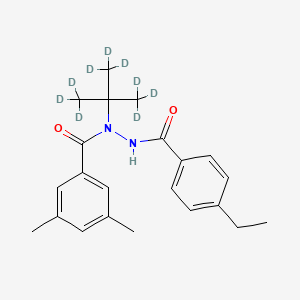

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate (hereafter referred to as BHMO) is an organic compound that has been studied for its potential applications in scientific research. BHMO is a member of the carbamate family and is composed of a benzyl group, a hydroxymethyl group, a morpholinyl group, and an oxopropylcarbamate group. BHMO has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in drug development, biochemistry, and other areas of scientific research.

Applications De Recherche Scientifique

Catalytic Non-Enzymatic Kinetic Resolution

Kinetic resolution is a critical technique in asymmetric synthesis, used to separate enantiomers of a racemic mixture. Non-enzymatic methods, using chiral catalysts, are gaining popularity due to advancements in chiral catalyst development, offering high enantioselectivity and yield. This area of research focuses on creating efficient synthetic pathways to enantiopure compounds, essential in drug synthesis and development (H. Pellissier, 2011).

Hydroxyl Radical Production and Scavenging

Research on chromones and their derivatives, including their radical scavenging activity, is significant for understanding cellular protection mechanisms against oxidative stress. Compounds like Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate may share structural similarities with chromones, implying potential antioxidant applications (Preeti Yadav et al., 2014).

Biomimetic Studies and Organic Synthesis

The study of copper-containing monooxygenases and their biomimetic models highlights the importance of understanding the mechanisms of O-atom transfer to benzylic C-H bonds. This research could relate to understanding how specific compounds, possibly including this compound, function as substrates or inhibitors in similar enzymatic or catalytic reactions (Ingrid Blain et al., 2002).

Antioxidant Activity Determination Methods

The methodologies for determining antioxidant activity are crucial for evaluating the potential health benefits of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC tests could be applicable in assessing the antioxidant capacity of complex molecules, possibly including this compound, indicating their relevance in nutritional, pharmaceutical, and clinical research (I. Munteanu & C. Apetrei, 2021).

Ecological and Environmental Impact Studies

Understanding the environmental and ecological impacts of organic compounds is essential. Studies on benzophenone-3, a common sunscreen component, elucidate the environmental persistence and potential toxicity of organic compounds. Similar investigations could be relevant for assessing the ecological footprint and safety of this compound and related chemicals (Sujin Kim & Kyungho Choi, 2014).

Propriétés

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTZZPLJUOWYCH-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)